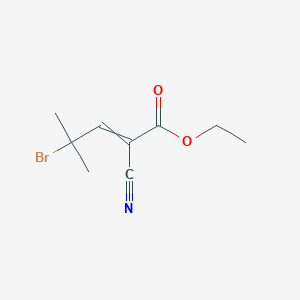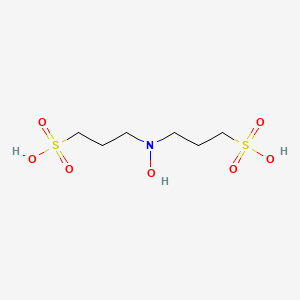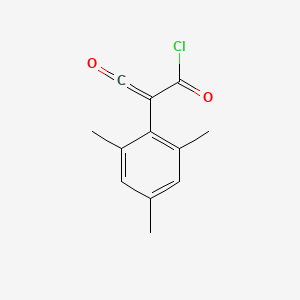
Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate is a chemical compound with the following structural formula:
CH3−C(CN)=C(Br)−COOCH2CH3
This compound belongs to the class of α,β-unsaturated esters. Let’s explore its properties and applications.
Vorbereitungsmethoden
Synthetic Routes::
- Suzuki–Miyaura Coupling:
- Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate can be synthesized via Suzuki–Miyaura cross-coupling. This reaction involves the coupling of an aryl or vinyl boronate with an organic halide (in this case, the bromide) using a palladium catalyst. The boronate reagent plays a crucial role in this process .
- The general reaction scheme is as follows:
Br-C(CN)=C(OEt)+B(pin)Pd catalystC(CN)=C(OEt)+B(pin)Br
- Here, B(pin) represents a boronate reagent (e.g., pinacol boronic ester).
- The reaction conditions are mild, making it suitable for functional group-tolerant transformations.
- While specific industrial methods for producing this compound may not be widely documented, the Suzuki–Miyaura coupling can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Reactivity: Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate is an α,β-unsaturated ester, making it susceptible to various reactions.
Common Reagents and Conditions:
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: As a versatile building block, it participates in the synthesis of more complex molecules.
Biology and Medicine: Its derivatives may have bioactive properties, warranting further investigation.
Industry: Used in fine chemicals and pharmaceuticals.
Wirkmechanismus
- The exact mechanism of action for Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 4-bromo-2-cyano-4-methylpent-2-enoate shares similarities with other α,β-unsaturated esters, but its unique combination of functional groups sets it apart.
Remember that this compound’s properties and applications continue to be explored by researchers worldwide
Eigenschaften
CAS-Nummer |
125001-31-2 |
|---|---|
Molekularformel |
C9H12BrNO2 |
Molekulargewicht |
246.10 g/mol |
IUPAC-Name |
ethyl 4-bromo-2-cyano-4-methylpent-2-enoate |
InChI |
InChI=1S/C9H12BrNO2/c1-4-13-8(12)7(6-11)5-9(2,3)10/h5H,4H2,1-3H3 |
InChI-Schlüssel |
VQLSIHKWBKBGMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC(C)(C)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)
![1,2,4-Triazolo[4,3-c]pyrimidine, 7-methyl-5-(phenylmethyl)-](/img/structure/B14279619.png)





![N-[3-(Dimethylamino)propyl]tetracosanamide](/img/structure/B14279651.png)
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol)](/img/structure/B14279656.png)
![Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate](/img/structure/B14279664.png)



![1-Benzyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B14279689.png)
